molecular formula C19H20BrN5O2 B2501755 8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-36-9

8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2501755
CAS RN: 887467-36-9
M. Wt: 430.306
InChI Key: SUNGDNALKWQZQI-UHFFFAOYSA-N
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Description

The compound "8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds contain a xanthine core and are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related imidazo purine derivatives has been described in the literature. For instance, the cyclization of 8-bromo-9-alkylaminoethyl-adenine leads to substituted imidazo[1,2-e]purines . Another study reports the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are potent and selective A(3) adenosine receptor antagonists . These syntheses involve multiple steps, including cyclization, alkylation, and the introduction of various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by the presence of a xanthine core, which is crucial for their interaction with adenosine receptors. The substitution pattern on the imidazo purine ring system, particularly at the 1-, 3-, and 8-positions, is critical for the potency and selectivity of these compounds as A(3) adenosine receptor antagonists . Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) receptor, providing insights into their molecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo purine derivatives typically include cyclization and alkylation reactions. For example, intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones leads to the formation of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . These reactions are often facilitated by the use of mesyl chloride and other reagents that enable the introduction of various functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not detailed in the provided papers, the properties of imidazo purine derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit varying degrees of solubility in organic solvents or water, depending on the nature of their substituents. The introduction of hydrophilic groups aims to improve solubility and bioavailability . The bromophenyl group in the compound of interest suggests potential reactivity in further substitution reactions, given the presence of a halogen that can be displaced under certain conditions.

properties

IUPAC Name

6-(4-bromophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-7-5-13(20)6-8-14/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNGDNALKWQZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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